N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a methoxy group, and a thiopyran ring, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease (AD) .
Mode of Action
For instance, a compound with a similar structure was found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have been found to influence in vivo neurogenesis, oxidative, and inflammatory pathways .
Result of Action
Similar compounds have been found to show beneficial effects in preclinical ad-like models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the thiopyran ring This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is studied for its potential biological activities. It may serve as a lead compound for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidine carboxamide
Uniqueness: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-15-12(3-6-17-7-4-12)9-13-11(14)10-2-5-16-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGITJXWCHXTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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